2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine
Overview
Description
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine is a heterocyclic compound featuring a thiadiazole ring
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole unit have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is known that the 1,3,4-thiadiazole unit can interact with biological targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole unit have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Based on the known activities of compounds containing a 1,3,4-thiadiazol unit, it can be inferred that the compound may have a variety of potential effects .
Biochemical Analysis
Biochemical Properties
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes such as urease . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as urease, and inhibits their activity . Additionally, it can interact with DNA and proteins, altering their structure and function, which in turn affects gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, exhibit stable biochemical activity over extended periods . The compound may undergo degradation under certain conditions, which can affect its efficacy and potency. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with ω-haloalkylthio derivatives under optimized conditions to yield the desired product . The reaction conditions often involve the use of bases and specific reagents to facilitate the formation of the ethanamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .
Scientific Research Applications
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiepileptic agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including dyes and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine with similar biological activities.
1,3,4-Thiadiazole Derivatives: Compounds with variations in the substituents on the thiadiazole ring, exhibiting diverse biological activities and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethanamine group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMMEJJXLUOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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